molecular formula C12H14N2O2 B7901777 2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxylic acid

2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxylic acid

Cat. No.: B7901777
M. Wt: 218.25 g/mol
InChI Key: YJXZANQAPHRPEC-UHFFFAOYSA-N
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Description

2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxylic acid is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by its unique structure, which includes a benzene ring fused with a diazole ring and a carboxylic acid group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

2-methyl-1-propan-2-ylbenzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7(2)14-8(3)13-11-9(12(15)16)5-4-6-10(11)14/h4-7H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXZANQAPHRPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N1C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid with isopropylamine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired benzodiazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The choice of solvents, temperature, and pressure conditions are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the diazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular pathways, leading to its observed antimicrobial and anticancer properties. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: Similar in structure but contains an oxygen atom in the diazole ring.

    Benzimidazole: Contains a nitrogen atom in place of the oxygen in the diazole ring.

    Benzothiazole: Contains a sulfur atom in the diazole ring.

Uniqueness

2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties

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